molecular formula C23H32N4O6 B6521864 methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 688773-66-2

methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521864
CAS No.: 688773-66-2
M. Wt: 460.5 g/mol
InChI Key: RJNLYKIHQNLZQF-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[3-(morpholin-4-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core (C₈H₆N₂O₂) modified with a methyl carboxylate group at position 7 and a pentyl-carbamoyl-morpholinylpropyl substituent at position 3. The compound’s structure includes:

  • Methyl carboxylate: Enhances solubility and serves as a hydrogen bond acceptor.
  • Morpholinylpropylcarbamoyl-pentyl chain: Introduces a tertiary amine (morpholine) for improved pharmacokinetics and a carbamoyl linker for structural flexibility .

The compound’s molecular weight is estimated at ~458 g/mol (calculated from C₂₃H₃₀N₄O₆), suggesting moderate bioavailability.

Properties

IUPAC Name

methyl 3-[6-(3-morpholin-4-ylpropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O6/c1-32-22(30)17-7-8-18-19(16-17)25-23(31)27(21(18)29)11-4-2-3-6-20(28)24-9-5-10-26-12-14-33-15-13-26/h7-8,16H,2-6,9-15H2,1H3,(H,24,28)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNLYKIHQNLZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules from the literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Tetrahydroquinazoline Carboxylate, carbamoyl, morpholinyl ~458 Pentyl-morpholinylpropylcarbamoyl Kinase inhibition (hypothesized)
Compound 19 Thiazolo[4,5-d]pyrimidine Thioxo, hydroxycoumarin, phenyl ~600 (estimated) Phenyl, thienopyrimidinone Antimicrobial agents
LS-03205 Benzoate Thiadiazole, phenylcarbamoyl 369.4 Thiadiazol-2-ylmethoxy Research chemical

Key Comparisons

Core Heterocycle: The tetrahydroquinazoline core distinguishes the target compound from thiazolo-pyrimidines (e.g., Compound 19) and benzoates (e.g., LS-03205). Quinazolines are known for DNA intercalation or enzyme inhibition, whereas thiazolo-pyrimidines often exhibit antimicrobial activity .

Functional Groups :

  • The morpholinylpropylcarbamoyl substituent in the target compound contrasts with the thioxo and hydroxycoumarin groups in Compound 17. Morpholine enhances solubility and membrane permeability, while thioxo groups may facilitate metal chelation .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (~458 g/mol) compared to LS-03205 (369.4 g/mol) suggests reduced passive diffusion but improved target binding due to increased structural complexity .

Similarity Coefficients :

  • Using Tanimoto coefficients (as per ), the target compound likely shares moderate similarity (~40–50%) with LS-03205 due to shared carbamoyl/ester motifs but diverges in core structure .

Research Findings and Implications

  • Synthetic Routes : The compound’s synthesis may parallel methods for thiazolo-pyrimidines (), involving microwave-assisted condensation or carbodiimide-mediated coupling for the carbamoyl linkage .
  • Graph-Based Comparison : Graph theory () highlights shared subgraphs (e.g., carbamoyl groups) with LS-03205 but distinct connectivity in the core heterocycle .

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